4-Chloro-3',4'-dimethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

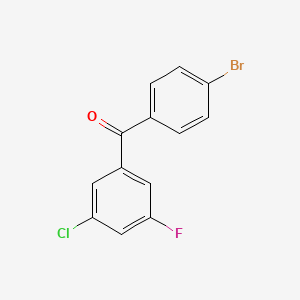

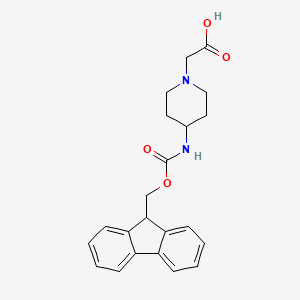

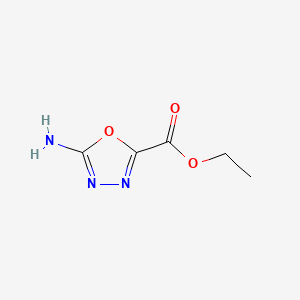

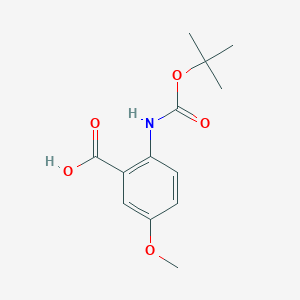

4-Chloro-3’,4’-dimethylbenzophenone is a chemical compound with the molecular formula C15H13ClO . It has a molecular weight of 244.72 . The compound is also known by its IUPAC name, (4-chlorophenyl)(3,5-dimethylphenyl)methanone .

Molecular Structure Analysis

The InChI code for 4-Chloro-3’,4’-dimethylbenzophenone is 1S/C15H13ClO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Pharmaceutical Development

This compound is an essential intermediate for the synthesis of fenofibrate class of lipid-lowering drugs . Fenofibrate is used to reduce cholesterol and triglycerides in the blood . Therefore, “4-Chloro-3’,4’-dimethylbenzophenone” plays a crucial role in the pharmaceutical industry .

Materials Science

“4-Chloro-3’,4’-dimethylbenzophenone” is also used in the field of materials science. It can be used in the synthesis of Poly Ether Ketone (PEK) , a high-performance plastic with excellent mechanical and chemical resistance properties suitable for demanding applications .

Food Analytical Methods

The compound can be used in the development of analytical methods for food analysis . For example, it can be used in the derivatization and ultrahigh-performance liquid chromatography tandem mass spectrometry for the determination of free amino acids in Chinese jujube date .

Catalysts in Friedel-Crafts Acylation Reaction

“4-Chloro-3’,4’-dimethylbenzophenone” can be synthesized by Friedel-Crafts acylation reaction using eco-compatible catalysts . This process reduces the generation of hazardous waste, making it eco-friendly .

Environmental Chemistry

The synthesis of “4-Chloro-3’,4’-dimethylbenzophenone” using eco-compatible catalysts contributes to the field of environmental chemistry . The process is simple, reduces hazardous waste, and is easy to work up and separate .

properties

IUPAC Name |

(4-chlorophenyl)-(3,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-10-3-4-13(9-11(10)2)15(17)12-5-7-14(16)8-6-12/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDVVGLPIKIHRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373913 |

Source

|

| Record name | 4-Chloro-3',4'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3',4'-dimethylbenzophenone | |

CAS RN |

40415-10-9 |

Source

|

| Record name | 4-Chloro-3',4'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzo[1,3]dioxol-5-yl-benzoic acid](/img/structure/B1302573.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B1302577.png)